molecular formula C43H55NO9 B15232642 Morpholinyl methyl gambogate

Morpholinyl methyl gambogate

Cat. No.: B15232642
M. Wt: 729.9 g/mol
InChI Key: DOKQHBQFPJZICD-IGBCHRELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinyl methyl gambogate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of gambogic acid derivatives with morpholine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholinyl methyl gambogate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of morpholinyl methyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to modulate lysosomal pH, disrupt cellular homeostasis, and inhibit specific enzymes such as Cathepsin B . These actions contribute to its potential therapeutic effects, including anti-tumor activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to morpholinyl methyl gambogate include:

Uniqueness

This compound is unique due to its specific combination of the morpholine ring and gambogic acid derivative, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and inhibit specific enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C43H55NO9

Molecular Weight

729.9 g/mol

IUPAC Name

methyl (Z)-4-[(1R,2R,8S,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-16-morpholin-4-yl-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C43H55NO9/c1-24(2)11-10-16-41(8)17-15-27-34(45)31-35(46)32-33(44-19-21-50-22-20-44)29-23-30-40(6,7)53-42(38(29)47,18-14-26(5)39(48)49-9)43(30,32)52-37(31)28(36(27)51-41)13-12-25(3)4/h11-12,14-15,17,29-30,32-33,45H,10,13,16,18-23H2,1-9H3/b26-14-/t29-,30-,32?,33?,41+,42-,43-/m1/s1

InChI Key

DOKQHBQFPJZICD-IGBCHRELSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C(C4C3=O)N7CCOCC7)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)N7CCOCC7)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C

Origin of Product

United States

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